2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide
Description
2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Properties
IUPAC Name |
2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c1-14(21(26)24-12-17-3-2-10-27-17)25-8-6-15(7-9-25)19-13-23-20-11-16(22)4-5-18(19)20/h4-5,11,13-15,17,23H,2-3,6-10,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFHJYHWWVAULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)N2CCC(CC2)C3=CNC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps, starting from commercially available starting materials
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Piperidine and Oxolan-2-ylmethyl Groups: The final coupling step involves the reaction of the fluoroindole with piperidine and oxolan-2-ylmethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The fluoro group enhances the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Paliperidone: A similar compound with a fluoroindole structure used as an antipsychotic agent.
Risperidone: Another fluoroindole derivative with antipsychotic properties.
Uniqueness
2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the oxolan-2-ylmethyl group further differentiates it from other fluoroindole derivatives, potentially leading to unique applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
